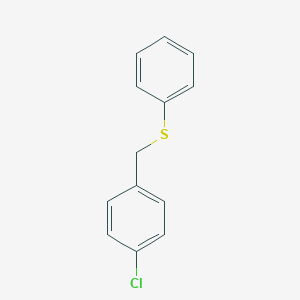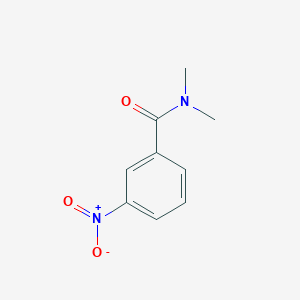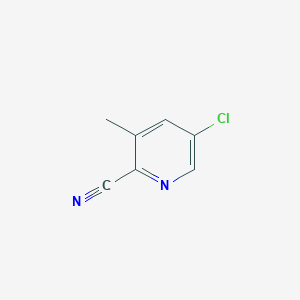
3,3-二甲基氮杂环丁烷
描述
3,3-Dimethylazetidine is a four-membered nitrogen-containing heterocyclic compound with the molecular formula C5H11N It is characterized by the presence of two methyl groups attached to the third carbon atom of the azetidine ring
科学研究应用
3,3-Dimethylazetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and bioactive compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
It is known that a number of bioactive molecules possess a 3,3-dimethylazetidine moiety , suggesting that it may interact with various biological targets.
Mode of Action
The presence of the 3,3-dimethylazetidine moiety in various bioactive molecules suggests that it may interact with its targets in a way that modulates their activity .
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,3-Dimethylazetidine involves the intramolecular cyclization of γ-prenylated amines. This process is mediated by iodine and results in the formation of 3,3-Dimethylazetidine in a highly diastereoselective manner . Another approach involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol, followed by dehydrochlorination to yield 3,3-Dimethylazetidine .
Industrial Production Methods
Industrial production methods for 3,3-Dimethylazetidine are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
化学反应分析
Types of Reactions
3,3-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines with various functional groups.
相似化合物的比较
Similar Compounds
3,3-Dimethylazetidine-2-carboxylic acid: A derivative with a carboxylic acid group.
3,3-Difluoroazetidine: A fluorinated analog with different chemical properties.
3-Methoxyazetidine: Contains a methoxy group, altering its reactivity and applications.
Uniqueness
3,3-Dimethylazetidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
3,3-dimethylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVVIGIYIMDCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 3,3-dimethylazetidine?
A1: Several synthetic routes have been explored for the preparation of 3,3-dimethylazetidine and its derivatives. One approach utilizes an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method provides a diastereoselective route to 3,3-dimethylazetidines in good yields. [, ] Another method involves the reaction of β-chloroimines with potassium cyanide in methanol, leading to the formation of 2-cyano-3,3-dimethylazetidines via a nucleophilic addition-intramolecular substitution sequence. [] A third strategy employs the pyrolysis of specific oxaziridines, leading to various 3,3-dimethylazetidine derivatives. []
Q2: What is the significance of the 9-phenylfluorenyl protecting group in synthesizing 3,3-dimethylazetidine-containing molecules?
A2: The 9-phenylfluorenyl (PhFl) group has proven valuable in synthesizing optically pure β,β-dimethylated amino acid building blocks, including 3,3-dimethylazetidine-2-carboxylic acid. The steric bulk of the PhFl group enables regioselective dialkylation of aspartate diesters, leading to the desired dimethylation. Additionally, the PhFl group allows for side-chain modifications without affecting the Cα ester of the aspartate, making it a versatile protecting group in this context. []
Q3: Are there any applications of 3,3-dimethylazetidine derivatives in medicinal chemistry?
A3: While specific details regarding the interaction mechanisms and downstream effects of 3,3-dimethylazetidine with biological targets are limited in the provided research, its presence in various bioactive molecules highlights its potential in medicinal chemistry. For example, 3,3-dimethylazetidine-2-carboxylic acid serves as a valuable building block for synthesizing modified peptides and other bioactive compounds. [] Further research exploring the structure-activity relationship of 3,3-dimethylazetidine derivatives could unveil new therapeutic applications.
Q4: What is the importance of studying enamines of 3,3-dimethylazetidine?
A4: Although the provided abstract lacks details about the specific research on enamines of 3,3-dimethylazetidine, [] exploring these derivatives is crucial. Enamines are versatile intermediates in organic synthesis, known for their nucleophilic properties. Investigating enamines of 3,3-dimethylazetidine could unveil novel synthetic routes to diversely functionalized azetidine derivatives with potential applications in medicinal chemistry and material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)








![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)



